{4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
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Overview
Description
2-(4-{[(5E)-3-Cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a phenoxy group, and an acetic acid moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5E)-3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The process may also include purification steps like recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(5E)-3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-{[(5E)-3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(5E)-3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: Shares the phenoxy group but lacks the thiazolidine ring.
Thiazolidinediones: Contains the thiazolidine ring but differs in other structural aspects.
Cyclohexyl derivatives: Similar cyclohexyl group but different functional groups attached.
Uniqueness
2-(4-{[(5E)-3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is unique due to its combination of a thiazolidine ring, phenoxy group, and acetic acid moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H19NO4S2 |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[4-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H19NO4S2/c20-16(21)11-23-14-8-6-12(7-9-14)10-15-17(22)19(18(24)25-15)13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H,20,21)/b15-10+ |
InChI Key |
ANHOIRAJFZJBRQ-XNTDXEJSSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)O)/SC2=S |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=S |
Origin of Product |
United States |
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